molecular formula C17H16O3 B1270598 4-(2,4,6-Trimethylbenzoyl)benzoic acid CAS No. 65414-32-6

4-(2,4,6-Trimethylbenzoyl)benzoic acid

Cat. No.: B1270598
CAS No.: 65414-32-6
M. Wt: 268.31 g/mol
InChI Key: QFTOOAGTYSVOBN-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(2,4,6-trimethylbenzoyl)benzoic acid typically involves several steps:

    Acylation Reaction: The process begins with the acylation of sym-trimethylbenzene using chloroacetyl chloride in the presence of an acylation catalyst.

    Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite, using a quaternary ammonium salt as a phase transfer catalyst.

    Hydrolysis Reaction: The final step involves the hydrolysis of the product from the chloroform reaction.

Chemical Reactions Analysis

4-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

4-(2,4,6-Trimethylbenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

4-(2,4,6-Trimethylbenzoyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

4-(2,4,6-trimethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTOOAGTYSVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357888
Record name 4-(2,4,6-Trimethylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-32-6
Record name 4-(2,4,6-Trimethylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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